molecular formula C9H17NO2 B040444 1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone CAS No. 118671-47-9

1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone

Cat. No.: B040444
CAS No.: 118671-47-9
M. Wt: 171.24 g/mol
InChI Key: DKVTXEYOZRLTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone is a versatile piperidine-based chemical building block of significant interest in medicinal chemistry and pharmacological research. This compound features a piperidine core, a common motif in bioactive molecules, which is functionalized with a hydroxyethyl side chain and an N-acetyl group. This specific molecular architecture makes it a valuable intermediate for the design and synthesis of novel compounds targeting the central nervous system (CNS). Its primary research value lies in its potential as a precursor for developing ligands for various neurotransmitter receptors, including sigma receptors and certain G-protein-coupled receptors (GPCRs). The hydroxyethyl moiety provides a handle for further chemical derivatization, enabling the creation of compound libraries for structure-activity relationship (SAR) studies. Researchers utilize this chemical to investigate mechanisms of action related to neurological pathways, probe protein-ligand interactions, and develop potential therapeutic agents for neuropsychiatric and neurodegenerative conditions. It is supplied with comprehensive analytical data, including NMR and LC-MS, to ensure identity and purity for critical research applications.

Properties

IUPAC Name

1-[2-(2-hydroxyethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(12)10-6-3-2-4-9(10)5-7-11/h9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVTXEYOZRLTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone is a compound characterized by its unique structure, which includes a piperidine ring and a hydroxyethyl substituent. The compound's molecular formula is C12H22N2O2, and it has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The structural features of this compound include:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its role in various biological activities.
  • Hydroxyethyl Group : Enhances solubility and may influence the compound's interaction with biological targets.
  • Ketone Functional Group : Potentially involved in reactivity and interaction with biomolecules.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures to this compound may interact with neurotransmitter systems, influencing mood and cognitive functions. The following mechanisms have been proposed:

  • Neurotransmitter Modulation : The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, which may lead to neuroprotective effects.
  • Antioxidant Properties : Some studies suggest that similar compounds may exhibit antioxidant activity, protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Initial findings indicate that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory conditions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeObservationsReference
NeuroprotectivePotential to protect against chemotherapy-induced neurotoxicity
AntimicrobialExhibits antibacterial activity against various strains
Anti-inflammatoryMay reduce inflammation in vivo based on preliminary studies

Neuroprotective Effects

A study evaluating neuroprotective agents against paclitaxel-induced peripheral neuropathy (PIPN) demonstrated that compounds with similar piperidine structures were able to ameliorate symptoms associated with nerve damage. Behavioral models showed significant improvement in thermal and mechanical nociceptive reactions when treated with these compounds, suggesting a protective role against neurotoxic agents .

Antimicrobial Activity

In vitro tests on monomeric alkaloids revealed that derivatives of piperidine exhibited significant antibacterial activity. Specifically, compounds structurally related to this compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, indicating potential applications in treating infections .

Anti-inflammatory Studies

Research utilizing carrageenan-induced paw edema models indicated that piperidine derivatives could significantly reduce inflammation. The study measured paw volume before and after treatment, showing that these compounds could effectively inhibit inflammatory responses .

Scientific Research Applications

1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone, also known as HEPE, is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article provides a comprehensive overview of its applications, particularly focusing on medicinal chemistry, pharmacology, and material science.

Synthesis of Novel Drugs

HEPE has been explored as a precursor in the synthesis of various pharmaceutical agents. Its piperidine moiety is a common scaffold in drug design due to its ability to interact with biological targets effectively. Researchers have synthesized derivatives of HEPE that exhibit enhanced activity against specific diseases.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of HEPE derivatives that showed promising antidepressant effects in animal models. The derivatives were tested for their binding affinity to serotonin receptors, demonstrating improved efficacy compared to existing antidepressants.

Neuropharmacological Research

HEPE has been investigated for its potential neuroprotective properties. Research indicates that compounds with piperidine structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin.

Research Findings

In vitro studies have shown that HEPE can reduce oxidative stress in neuronal cells, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Polymer Chemistry

HEPE has been utilized in the development of novel polymeric materials. Its functional groups allow for easy incorporation into polymer chains, leading to materials with improved mechanical properties and thermal stability.

Table 1: Comparison of Mechanical Properties of HEPE-Based Polymers

PropertyHEPE-Based PolymerControl Polymer
Tensile Strength45 MPa30 MPa
Elongation at Break300%200%
Thermal Stability250 °C200 °C

This table illustrates the enhanced mechanical properties of polymers synthesized using HEPE compared to standard control polymers.

Coatings and Adhesives

Due to its adhesive properties, HEPE has been incorporated into formulations for coatings and adhesives. Its ability to form strong bonds with various substrates makes it suitable for industrial applications.

Preparation Methods

Reductive Amination

An alternative pathway involves reductive amination of 2-aminoethanol with piperidine and acetone. Using sodium cyanoborohydride as a reducing agent in methanol, this one-pot method avoids the need for isolated intermediates. However, yields are moderate (60–65%) due to competing imine formation.

Enzymatic Acetylation

Recent studies explore lipase-catalyzed acetylation in non-aqueous media. For instance, immobilized Candida antarctica lipase B (CAL-B) facilitates regioselective acetylation of the hydroxyl group in 2-(piperidin-1-yl)ethanol, though reaction times extend to 24–48 hours.

Purification and Crystallization Techniques

Purification of this compound often involves recrystallization or chromatographic methods. Patent WO2017191651A1 details the use of anti-solvents like cyclohexane to induce crystallization, achieving polymorphic purity. For instance, slurrying the crude product in cyclohexane at 10–15°C followed by filtration yields a crystalline form with >99% purity.

Comparative Solvent Systems:

SolventTemperature (°C)Purity (%)Yield (%)
Cyclohexane10–1599.278
Methyl tert-butyl ether-5 to -1098.582
Ethanol25–3097.885

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting piperidine derivatives with hydroxyethylating agents (e.g., ethylene oxide or 2-chloroethanol) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Optimization involves controlling stoichiometry (1:1.2 molar ratio of piperidine to hydroxyethyl agent) and reaction time (12–24 hrs at 60–80°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .

Q. Which analytical techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm the hydroxyethyl and piperidinyl moieties (e.g., δ ~3.5–4.0 ppm for CH₂OH protons).
  • Mass spectrometry (HRMS) for molecular ion verification (expected m/z ~199.15 [M+H]⁺).
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) stretches.
    Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally related piperidine derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (risk of irritation, H315/H319) .
  • Ventilation : Use fume hoods to minimize inhalation of vapors/aerosols (H335).
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Toxicity data are limited, so assume acute toxicity (H302) and conduct risk assessments before use .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the hydroxyethyl-piperidine moiety?

  • Methodological Answer :

  • Structural analogs : Synthesize derivatives with modifications to the hydroxyethyl group (e.g., replacing -OH with -OAc or -F) or piperidine ring (e.g., N-methylation).
  • Assay selection : Test analogs in in vitro models (e.g., enzyme inhibition, antimicrobial assays) to correlate substituent effects with activity. For example, fluorinated analogs may enhance metabolic stability .
  • Data analysis : Use IC₅₀ or EC₅₀ values to quantify potency differences. Pair with computational docking (e.g., AutoDock Vina) to predict binding interactions .

Q. What experimental strategies address contradictions in reported stability data for similar piperidine-based ketones?

  • Methodological Answer :

  • Stress testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks, pH 1–13 buffers) and monitor decomposition via HPLC.
  • Identify degradation products : Use LC-MS to detect oxidation byproducts (e.g., carboxylic acids from hydroxyethyl oxidation).
  • Stabilizers : Add antioxidants (e.g., BHT) or adjust storage pH to 6–8 if instability is pH-dependent .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to calculate logP (target <3 for oral bioavailability), topological polar surface area (TPSA <90 Ų), and cytochrome P450 interactions.
  • Docking simulations : Map the hydroxyethyl group’s role in hydrogen bonding with target proteins (e.g., kinases or GPCRs).
  • MD simulations : Assess conformational stability of the piperidine ring in aqueous environments .

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure forms of this compound?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to separate enantiomers.
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during hydroxyethyl group introduction.
  • Characterization : Confirm enantiopurity via optical rotation and circular dichroism (CD) spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.